4-Methylbenzylmagnesium chloride

概要

説明

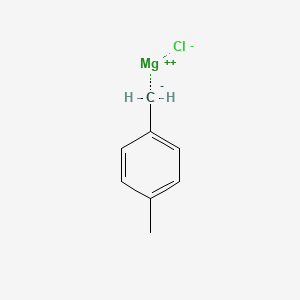

4-Methylbenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it invaluable in the field of organic chemistry. The compound has the molecular formula C₈H₉ClMg and is typically used in solution form, often in tetrahydrofuran (THF).

準備方法

4-Methylbenzylmagnesium chloride is synthesized through the reaction of 4-methylbenzyl chloride with magnesium in the presence of an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H4CH3CH2Cl+Mg→C6H4CH3CH2MgCl

This reaction is usually conducted at room temperature and can take several hours to complete .

化学反応の分析

Reaction with Protic Reagents

4-Methylbenzylmagnesium chloride reacts violently with water and alcohols, producing methane gas and magnesium-containing byproducts :

Key observations:

-

Hazard : Generates flammable methane gas and exothermic heat, requiring strict anhydrous conditions .

-

Byproduct formation : Magnesium hydroxychloride precipitates, complicating product isolation .

Nucleophilic Addition to Carbonyl Compounds

This reagent participates in nucleophilic additions to ketones, aldehydes, and esters. A representative reaction with methyl benzoate proceeds as follows :

-

Initial attack : The Grignard reagent adds to the carbonyl carbon.

-

Elimination : Methoxide leaves, forming a ketone intermediate.

-

Second attack : Another equivalent of Grignard reagent adds to the ketone.

-

Protonation : Acidic workup yields the final alcohol product.

Optimized conditions (inferred from analogous reactions ):

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous THF/ether |

| Temperature | 25–30°C |

| Equivalents of reagent | 4.0 eq |

| Reaction time | 12–16 h |

Schlenk Equilibrium in Ether Solvents

In diethyl ether or THF, this compound exists in equilibrium with dimeric species :

Key factors influencing equilibrium :

Reactivity with Dioxane

Exposure to dioxane induces precipitation of magnesium chloride-dioxane complexes, shifting the Schlenk equilibrium :

This property is exploited to isolate dialkylmagnesium compounds.

Hazardous Reactions and Incompatibilities

Critical safety-related reactions include :

-

With oxidizers : Violent exothermic reactions.

-

With chloroformates/acid chlorides : Uncontrolled alkylation or gas evolution.

-

Peroxide formation : THF solvent decomposes to form explosive peroxides over time.

Solvent and Stoichiometry Effects

科学的研究の応用

4-Methylbenzylmagnesium chloride has a wide range of applications in scientific research:

Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Pharmaceuticals: It is employed in the synthesis of various pharmaceutical intermediates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: It can be used to modify biomolecules for research purposes

作用機序

The mechanism of action of 4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, making it highly nucleophilic .

類似化合物との比較

4-Methylbenzylmagnesium chloride is similar to other Grignard reagents like phenylmagnesium bromide and ethylmagnesium bromide. its unique structure allows for specific reactivity patterns, particularly in the formation of sterically hindered alcohols and other complex molecules. Similar compounds include:

- Phenylmagnesium bromide

- Ethylmagnesium bromide

- 2-Methylbenzylmagnesium chloride

- 3-Methylbenzylmagnesium chloride .

生物活性

4-Methylbenzylmagnesium chloride, a Grignard reagent, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity, while not extensively documented in the literature, can be inferred through its interactions with biological systems and its applications in various chemical reactions.

This compound (C6H4CH3CH2MgCl) is characterized by its ability to act as a nucleophile in organic reactions. The compound is typically prepared as a solution in tetrahydrofuran (THF) or other ether solvents, which stabilize the Grignard reagent's reactive nature. The structural formula indicates a benzyl group substituted with a methyl group, enhancing its reactivity compared to other benzylmagnesium chlorides.

The biological activity of this compound primarily stems from its role as a nucleophile in alkylation reactions. In biochemical contexts, Grignard reagents can interact with electrophiles such as carbonyl compounds, leading to the formation of alcohols. This reactivity can be harnessed for synthesizing biologically active molecules, including pharmaceuticals.

Key Mechanisms Include:

- Nucleophilic Attack : The magnesium atom facilitates the nucleophilic attack on electrophilic centers, allowing for the formation of new carbon-carbon bonds.

- Formation of Alcohols : Upon hydrolysis, the product of the reaction between this compound and carbonyl compounds yields secondary or tertiary alcohols, which may exhibit biological activity.

Case Studies

A study investigating the synthesis of novel compounds from this compound revealed promising results in creating derivatives that exhibited enhanced biological activity compared to their precursors. For example:

- Compound Synthesis : A series of compounds were synthesized using this compound as a key reagent. The resulting products were screened for their activity against specific cancer cell lines, demonstrating varying degrees of cytotoxicity.

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications to the benzyl moiety significantly influenced the biological activity of the synthesized compounds.

Data Table: Summary of Biological Activity

特性

IUPAC Name |

magnesium;1-methanidyl-4-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQPDYTXGLHYDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461541 | |

| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29875-07-8 | |

| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。